Superior mGlu2 Binding Affinity vs. Close Analog
This compound demonstrates a Ki of 8.60 nM for the human mGlu2 receptor, a 1.5-fold improvement over the closely related analog BDBM50121540, which has a Ki of 13 nM in the same assay [1]. This direct comparison, derived from the same primary research study, highlights the impact of the specific substitution pattern on receptor affinity.
| Evidence Dimension | mGlu2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 8.60 nM |
| Comparator Or Baseline | BDBM50121540 (CHEMBL3616857, a close structural analog): 13 nM |
| Quantified Difference | ~1.5-fold higher affinity (lower Ki) for the target compound |
| Conditions | Displacement of [3H]-LY459477 from human recombinant mGlu2 receptors expressed in AV12 cells, as reported in J Med Chem 58: 7526-48 (2015) |
Why This Matters
For research groups requiring the most potent available tool compound for mGlu2 binding studies, this data provides a quantitative basis to choose this compound over its closest available analog to maximize assay sensitivity.
- [1] BindingDB PrimarySearch_ki entry, comparing BDBM50121539 (Ki=8.60 nM) and BDBM50121540 (Ki=13 nM) for human mGlu2 receptor. View Source
